molecular formula C8H4BrClN2 B2821616 3-Bromo-4-chloro-1,6-naphthyridine CAS No. 53454-36-7

3-Bromo-4-chloro-1,6-naphthyridine

Cat. No.: B2821616
CAS No.: 53454-36-7
M. Wt: 243.49
InChI Key: OXMHRZODJFRCGN-UHFFFAOYSA-N
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Description

General Overview of Naphthyridine Isomers and their Structural Context within Aza-Heterocycles

Naphthyridines, also known as pyridopyridines or diazanaphthalenes, are a class of heterocyclic organic compounds consisting of a naphthalene-like structure where two of the carbon atoms are replaced by nitrogen atoms. researchgate.net There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in their fused pyridine (B92270) rings. researchgate.netresearchgate.net These isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. Each isomer possesses unique electronic and steric properties that influence its chemical reactivity and potential applications. As aza-heterocycles, naphthyridines are structurally related to other nitrogen-containing bicyclic aromatic compounds like quinoline (B57606) and isoquinoline. The presence and location of the nitrogen atoms in the rings significantly impact the electron density distribution, making them important scaffolds in various chemical fields.

The Significance of the 1,6-Naphthyridine (B1220473) Scaffold in Organic Chemistry and Materials Science

The 1,6-naphthyridine framework has garnered considerable attention in both organic chemistry and materials science. researchgate.net Its rigid, planar structure and unique electronic properties make it a valuable building block for the synthesis of complex molecules and functional materials. researchgate.net In organic chemistry, the 1,6-naphthyridine core serves as a versatile scaffold for the development of new synthetic methodologies and for structure-activity relationship studies. acs.org The ability to functionalize different positions on the naphthyridine ring allows for the creation of diverse chemical libraries.

In materials science, the inherent fluorescence and electronic characteristics of 1,6-naphthyridine derivatives make them promising candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. researchgate.net The rigid structure contributes to thermal stability, a desirable property in many material applications. Furthermore, the nitrogen atoms can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMHRZODJFRCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C(=CN=C21)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of 3 Bromo 4 Chloro 1,6 Naphthyridine

The synthesis of 3-bromo-4-chloro-1,6-naphthyridine typically involves a multi-step process starting from simpler pyridine (B92270) derivatives. While specific, detailed synthetic procedures for this exact compound are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing substituted naphthyridines.

A plausible synthetic route would likely begin with a suitably substituted pyridine precursor. One common approach to constructing the 1,6-naphthyridine (B1220473) core is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. Modifications of this and other classical methods like the Skraup synthesis are often employed.

For the specific case of this compound, a potential strategy would involve:

Preparation of a key intermediate: A likely starting point would be a 4-aminopyridine (B3432731) derivative. This precursor would need to be halogenated at the appropriate positions.

Ring closure: The substituted pyridine would then undergo a cyclization reaction to form the second pyridine ring of the naphthyridine system. This could be achieved through various condensation reactions.

Introduction of the bromo and chloro substituents: Halogenation of the 1,6-naphthyridine core can be achieved through electrophilic substitution reactions. The positions of the existing substituents and the reaction conditions would direct the regioselectivity of the bromination and chlorination steps. Alternatively, the halogen atoms could be introduced at an earlier stage on the precursor molecules.

Given the reactivity of the naphthyridine ring, direct halogenation might require careful control of reaction conditions to achieve the desired 3-bromo-4-chloro substitution pattern.

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 4 Chloro 1,6 Naphthyridine Analogues

Reactivity Towards Nucleophilic and Electrophilic Reagents

Due to the electron-deficient nature of the naphthyridine core, it is generally deactivated towards electrophilic attack. Conversely, it is highly susceptible to reactions with nucleophiles, a characteristic that defines much of its chemistry.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated naphthyridines. wikipedia.orgmasterorganicchemistry.com In this mechanism, a nucleophile attacks the electron-poor aromatic ring, displacing a halide or other suitable leaving group. The reaction proceeds through a two-step addition-elimination process, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

The presence of the electronegative nitrogen atoms in the naphthyridine rings activates the system towards nucleophilic attack, much like nitro groups in other aromatic systems. wikipedia.orgpressbooks.pub This activation is most effective when the electron-withdrawing groups (in this case, the ring nitrogens) are positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.compressbooks.pub

In the case of 3-bromo-4-chloro-1,6-naphthyridine, both the bromine at C-3 and the chlorine at C-4 are potential leaving groups. The relative reactivity of these positions depends on the specific reaction conditions and the nature of the attacking nucleophile. Studies on related bromo- and chloro-1,6-naphthyridines have shown that they readily react with nucleophiles like amines to yield isomeric amino derivatives, confirming the facility of the SNAr mechanism. researchgate.net In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile, meaning that the bond strength of the carbon-halogen bond is less critical than the electronegativity of the halogen, which influences the electrophilicity of the carbon atom. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Aromatic Substitution on Naphthyridine Scaffolds This table is generated based on representative reactions for analogous compounds, illustrating the principles of SNAr.

Naphthyridine SubstrateNucleophileConditionsProductReference
Halogenated 1,6-Naphthyridine (B1220473)Amines-Amino-1,6-naphthyridine researchgate.net
4-Chloro-1,5-naphthyridineAminesCs₂CO₃, 110 °C4-Amino-1,5-naphthyridine nih.gov
2,4-Dinitrochlorobenzene (Model)Hydroxide (B78521)Aqueous base2,4-Dinitrophenol wikipedia.org

Metal-Catalyzed Functionalization and Derivatization Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and halogenated naphthyridines are excellent substrates for these transformations. These methods allow for the introduction of a wide variety of substituents onto the naphthyridine core.

Cobalt-catalyzed cross-coupling reactions have proven effective for the functionalization of chloronaphthyridines, including 1,6-naphthyridine derivatives. acs.org These reactions can couple the naphthyridine with both alkyl and aryl Grignard reagents (organomagnesium halides) and arylzinc halides. acs.org For substrates with multiple, different halogen atoms, regioselective functionalization can be achieved by employing sequential catalytic systems, such as palladium and cobalt catalysis. For instance, a more reactive halogen (like iodine) can be selectively substituted using a palladium catalyst, followed by the substitution of a less reactive halogen (like chlorine) using a cobalt catalyst. acs.org

Another powerful technique is the direct metalation of the naphthyridine ring. Using bulky, non-nucleophilic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), it is possible to deprotonate a specific C-H bond, creating a metalated intermediate. This intermediate can then be reacted with various electrophiles or used in subsequent cross-coupling reactions, such as the Negishi coupling, to introduce new functional groups. beilstein-journals.org This approach has been successfully applied to functionalize positions adjacent to the ring nitrogen in analogues like 4-bromobenzo[c] beilstein-journals.orgacs.orgnaphthyridine. beilstein-journals.org

Table 2: Metal-Catalyzed Reactions on Halogenated Naphthyridines

SubstrateReagentCatalyst/ConditionsReaction TypeProductReference
3,6-Dichloro-1,8-naphthyridineAlkyl/Aryl-MgXCoCl₂ (5%)Cross-couplingAlkylated/Arylated Naphthyridine acs.org
4-Iodo-1,5-naphthyridineAryl-ZnClCoCl₂·2LiCl (5%), Na-formateCross-couplingArylated 1,5-Naphthyridine acs.org
1-Chloro-4-iodo-2,7-naphthyridine1. PhZnCl 2. Aryl-ZnCl1. Pd catalyst 2. Co catalystSequential Cross-coupling1-Aryl-4-phenyl-2,7-naphthyridine acs.org
4-Bromobenzo[c] beilstein-journals.orgacs.orgnaphthyridine1. TMPMgCl·LiCl 2. Aryl-IPd(dba)₂, P(2-furyl)₃Metalation/Negishi Coupling4-Bromo-5-arylbenzo[c] beilstein-journals.orgacs.orgnaphthyridine beilstein-journals.org

Mechanistic Insights into Naphthyridine Formation and Transformation

Understanding the mechanisms behind the formation and subsequent reactions of naphthyridines is essential for controlling reaction outcomes and designing new synthetic routes. These investigations often involve a combination of experimental studies and theoretical calculations.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. acs.org For example, DFT studies on the Friedländer annulation, a classic method for synthesizing naphthyridines, have provided detailed insights into the energetics of intermediates and transition states, helping to construct a plausible reaction pathway. acs.orgnih.gov Such studies can explain the role of catalysts and reaction conditions in achieving high yields. nih.gov

The combination of experimental techniques like scanning tunneling microscopy (STM) with DFT calculations has allowed for the visualization and mechanistic understanding of on-surface reactions. For instance, the stepwise reaction of 2-bromo-1,8-naphthyridine (B171627) on a copper surface, involving initial dehalogenation to form organometallic intermediates followed by dehydrogenative coupling, has been elucidated using this approach. rsc.org Similarly, detailed mechanistic studies of rhodium-catalyzed cycloadditions to form 2,6-naphthyridine (B1209661) scaffolds have explained the reaction's selectivity and identified the rate-determining steps. rsc.org

Hydrogen bonding can play a pivotal role in mediating organic reactions, acting as a form of noncovalent catalysis. acs.orgnih.gov In the synthesis of 1,8-naphthyridines via the Friedländer reaction, the use of a choline (B1196258) hydroxide catalyst in water demonstrated the importance of hydrogen bonds. nih.gov DFT and noncovalent interaction (NCI) plot analyses confirmed that hydrogen bonds between the catalyst and reactants are crucial for stabilizing transition states, lowering reaction barriers, and facilitating proton transfer steps, ultimately leading to higher product yields. acs.orgnih.gov

The influence of hydrogen bonding is also evident in the binding of naphthyridine-based molecules to biological targets. Studies on naphthyridinone inhibitors of macrophage migration inhibitory factor (MIF) have used a combination of X-ray crystallography and DFT calculations to analyze the formation and strength of hydrogen bonds between the inhibitor and amino acid residues in the protein's active site. nih.gov These investigations reveal the complex balance of interactions that determine binding affinity. nih.gov

While many reactions of naphthyridines proceed through ionic intermediates, radical pathways have also been identified. Cobalt-catalyzed cross-coupling reactions, for instance, are proposed to involve single-electron transfer (SET) from a cobalt complex to an alkyl halide, generating an alkyl radical intermediate. acs.org This mechanism can be extrapolated to the functionalization of halogenated naphthyridines.

Radical reactivity has also been observed in reactions of naphthyridine-based ligands with organomagnesium reagents. acs.org This process can involve an SET from the Mg-C bond to the electron-deficient naphthyridine core, creating a ligand-centered radical that can then undergo further reactions like butylation or dimerization. acs.org The formation of dimeric byproducts in some synthetic routes towards substituted naphthyridines has also been attributed to the recombination of radicals generated under the reaction conditions. beilstein-journals.org These findings highlight that radical mechanisms are an important, though sometimes overlooked, aspect of naphthyridine chemistry.

Oxidative and Reductive Transformations of Naphthyridine Systems

The 1,6-naphthyridine ring and its substituents are amenable to a variety of oxidative and reductive transformations, allowing for extensive functionalization.

Oxidative Transformations

Oxidation reactions can target either the heterocyclic core or its substituents. A common transformation is the dehydrogenation or aromatization of partially reduced naphthyridine systems. For example, 5-substituted-5,6-dihydrobenzo[c] researchgate.netuni-muenchen.denaphthyridines can be readily aromatized using manganese dioxide. nih.gov Similarly, tetrahydrobenzonaphthyridinones have been converted to their dihydro counterparts through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Substituents on the naphthyridine ring can also be selectively oxidized. For instance, the methyl group of 4-chloro-5-methylbenzo[c] researchgate.netuni-muenchen.denaphthyridine has been oxidized to an aldehyde, which can then undergo further modifications. nih.gov

The nitrogen atoms within the naphthyridine system can undergo N-oxidation to form N-oxides. nih.gov These N-oxides are versatile intermediates that can facilitate further functionalization, such as halogenation at positions that are otherwise unreactive towards electrophilic substitution. nih.govmdpi.com

Interactive Table of Oxidative Transformations of Naphthyridine Analogues

Starting MaterialReagent(s)Product(s)Reference(s)
5-Substituted-5,6-dihydrobenzo[c] researchgate.netuni-muenchen.denaphthyridineMnO₂Aromatized 5-substituted benzo[c] researchgate.netuni-muenchen.denaphthyridine nih.gov
TetrahydrobenzonaphthyridinoneDDQDihydrobenzonaphthyridinone nih.gov
4-Chloro-5-methylbenzo[c] researchgate.netuni-muenchen.denaphthyridineOxidizing agent4-Chloro-5-formylbenzo[c] researchgate.netuni-muenchen.denaphthyridine nih.gov
1,5-Naphthyridinem-CPBA1,5-Naphthyridine-N-oxide mdpi.com
5,8-Dihydroxy-1,5-naphthyridinePOBr₃5,8-Dibromo-1,5-naphthyridine mdpi.com

Reductive Transformations

Reductive processes involving the 1,6-naphthyridine scaffold can be categorized into the reduction of the heterocyclic core and the transformation of its substituents. The reduction of the naphthyridine ring itself can be achieved under various conditions. For example, the reduction of quinoline (B57606) derivatives, which are structurally similar to naphthyridines, has been accomplished using sodium borohydride (B1222165) (NaBH₄). nih.gov

The halogen substituents on this compound are susceptible to reductive dehalogenation. Palladium-catalyzed hydrogenolysis is a common method for the removal of chloro and bromo groups from heterocyclic systems. researchgate.net The relative reactivity of the halogens can sometimes allow for selective dehalogenation.

Furthermore, if other reducible functional groups are present on the naphthyridine ring, such as a nitro group, they can also be reduced. The reduction of a nitro group to an amine is a common transformation that can be carried out under various conditions, including catalytic hydrogenation. researchgate.net Reductive amination is another useful transformation for functionalizing the naphthyridine core.

Interactive Table of Reductive Transformations of Naphthyridine Analogues

Starting MaterialReagent(s)Product(s)Reference(s)
4-Chloro-6-bromoquinolineNaBH₄6-Bromo-4-chloro-1,2,3,4-tetrahydroquinoline nih.gov
Halogenated 1,6-Naphthyridine DerivativesPd/C, H₂Dehalogenated 1,6-Naphthyridine researchgate.net
4-Chloro-8-methyl-3-nitro-1,6-naphthyridineReducing agent3-Amino-4-chloro-8-methyl-1,6-naphthyridine researchgate.net
N-Benzyl-N-((2-chloroquinolin-3-yl)methyl)amineReductive aminationN-Benzyl-N-((2-chloroquinolin-3-yl)methyl)prop-2-en-1-amine

Physicochemical and Spectroscopic Properties

Physical Properties

PropertyValue
Appearance Likely a crystalline solid
Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide; sparingly soluble in alcohols; and likely insoluble in water.

This table is generated based on the general properties of similar halogenated heterocyclic compounds.

Spectroscopic Data

SpectroscopyExpected Features
1H NMR The spectrum would show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts and coupling constants would be influenced by the positions of the nitrogen atoms and the halogen substituents.
13C NMR The spectrum would exhibit eight signals corresponding to the eight carbon atoms of the naphthyridine ring. The carbons attached to the bromine and chlorine atoms would show characteristic chemical shifts.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and one chlorine atom.
Infrared (IR) Spectroscopy The IR spectrum would display characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings, as well as C-H stretching and bending vibrations.
UV-Vis Spectroscopy The UV-Vis spectrum in a suitable solvent would show absorption bands corresponding to the π-π* electronic transitions of the aromatic system.

This table outlines the expected spectroscopic characteristics for the compound.

Computational Chemistry and Theoretical Investigations of 1,6 Naphthyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the molecular properties of 1,6-naphthyridine (B1220473) derivatives. Density Functional Theory (DFT) is a widely used method for this class of compounds due to its balance of accuracy and computational cost. researchgate.net DFT calculations have been successfully employed to investigate the equilibrium geometry, electronic structure, and spectroscopic properties of various heteroannulated naphthyridines. researchgate.net

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to obtain optimized geometries and electronic parameters. researchgate.net Such studies have been applied to complex derivatives like 5-methyl-8H-benzo[h]chromeno[2,3-b] aip.orgacs.orgnaphthyridine-6(5H),8-dione, demonstrating good agreement between calculated and experimental data. researchgate.net Theoretical investigations on related quinoline (B57606) systems, such as 3-chloro-4-hydroxyquinolin-2(1H)-one, also utilize DFT with basis sets like 6-311++G(d,p) to analyze vibrational spectra and geometric parameters, which provides a framework for understanding substituted aza-aromatic systems. ijcce.ac.ir

These computational approaches are invaluable for predicting the properties of specific isomers like 3-Bromo-4-chloro-1,6-naphthyridine , where experimental data may be scarce. The calculations can provide a reliable prediction of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and reactivity.

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

The electronic properties of 1,6-naphthyridine derivatives are critical to their function in materials science and medicinal chemistry. Molecular Orbital Theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers significant insights into the electronic behavior of these molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net

DFT calculations are frequently used to determine the energies of these frontier molecular orbitals (FMOs). For various naphthyridine derivatives, the HOMO-LUMO gap has been calculated to understand their potential as electronic materials. researchgate.netresearchgate.net For example, studies on donor-acceptor carbazole-naphthyridine compounds have shown that spatial separation of the HOMO and LUMO leads to a small energy gap, which is essential for properties like thermally activated delayed fluorescence (TADF). vu.lt In a series of synthesized 1,6-naphthyridine derivatives, the HOMO and LUMO energy values were calculated to evaluate their potential as corrosion inhibitors, with the distribution of these orbitals indicating the sites for electrophilic and nucleophilic attack. researchgate.net

The analysis of FMOs for This compound would reveal how the electron-withdrawing bromine and chlorine substituents influence the electronic distribution and energy levels compared to the parent 1,6-naphthyridine scaffold. This information is vital for predicting its reactivity and potential applications in areas like organic electronics.

Table 1: Representative Frontier Molecular Orbital Data for Naphthyridine Derivatives

Compound/System HOMO (eV) LUMO (eV) Method Reference
4,8-substituted 1,5-naphthyridines -5.33 to -6.84 -2.39 to -2.19 DFT B3LYP/6-31G* researchgate.net
Donor-Acceptor Naphthyridines --- --- DFT vu.lt

This table presents a general range of values for related naphthyridine systems to illustrate the application of HOMO-LUMO analysis.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving 1,6-naphthyridine systems. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway and understand the factors that control reaction outcomes and rates.

For example, DFT calculations have been used to investigate the mechanism of synthesis for methylene-bridged 1,8-naphthyridine (B1210474) ligands. These calculations helped to verify the proposed reaction process by determining the relative energies of the substrate, a transition state intermediate, and the final product. Similarly, the mechanism for the formation of complex tetrahydro-1,6-naphthyridine derivatives has been proposed and supported by quantum chemical studies of the reaction intermediates. researchgate.net The study of aza-Diels-Alder reactions to form naphthyridines has also benefited from computational investigations, which suggested a stepwise [4+2]-cycloaddition mechanism. nih.gov

For This compound , computational modeling could be used to explore its synthesis, such as the halogenation steps, or its subsequent reactivity in cross-coupling reactions. Modeling the transition states for these reactions would provide insight into the regioselectivity and reaction kinetics, guiding the development of efficient synthetic protocols.

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical calculations are instrumental in predicting spectroscopic data and analyzing the conformational landscape of flexible molecules. For rigid structures like This compound , conformational analysis is less complex, but calculations are still vital for predicting spectroscopic parameters that aid in its structural confirmation.

High-resolution spectroscopic measurements of 1,6-naphthyridine have been supported by anharmonic DFT calculations, which provided an accurate determination of rotational energy levels and helped in the analysis of its far-infrared spectrum. aip.orgnih.gov This demonstrates the power of combining theoretical predictions with experimental results for precise structural characterization. Furthermore, for more complex derivatives, such as 1,2,3,4-tetrahydrobenzo[b] aip.orgacs.orgnaphthyridines, NMR spectroscopy revealed the presence of equilibrating rotamers, a phenomenon that can be investigated and rationalized using computational conformational analysis. nih.gov

Computational methods can predict various spectroscopic parameters, including:

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR spectra help in the assignment of experimental peaks.

Vibrational Frequencies: Calculated IR and Raman spectra can be correlated with experimental data to confirm structural features and vibrational modes. ijcce.ac.ir

Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra, providing information about the electronic excitations within the molecule.

A conformational analysis of various 1,6-naphthyridine derivatives has been performed using DFT and MP2 calculations to identify the most stable conformers, which is crucial when flexible side chains are present. bohrium.com

Table 2: Application of Computational Methods in Spectroscopic Analysis of Naphthyridine Systems

Spectroscopic Technique Computational Method Application Reference
Microwave & Far-Infrared Anharmonic DFT Determination of ground state constants and analysis of rotational spectra. aip.orgnih.gov
NMR Spectroscopy DFT/GIAO Assignment of ¹H and ¹³C spectra, interpretation of conformational equilibria. nih.gov
UV-Vis Spectroscopy TD-DFT Calculation of electronic absorption spectra and assignment of transitions.

Applications of 1,6 Naphthyridine Scaffolds in Chemical Biology and Advanced Materials Design and Methodological Aspects

Design and Synthesis of Naphthyridine-Based Chemical Probes for Molecular Targets

The design of chemical probes for interrogating biological systems often begins with a scaffold that can be readily and precisely modified. 3-Bromo-4-chloro-1,6-naphthyridine serves as an exemplary scaffold for this purpose. The presence of both a bromine and a chlorine atom on the naphthyridine core allows for selective, stepwise chemical reactions, such as cross-coupling reactions, to introduce different functional groups at specific positions. acs.org

The synthesis of the core structure can be achieved through various methods. For instance, the creation of dihalogenated naphthyridines often involves reactions with reagents like phosphorus oxychloride on naphthyridinone precursors. umich.edu A suspension of a precursor like 8-bromo-1,6-naphthyridine-5(6H)-one can be heated with phosphorus oxychloride to yield the corresponding chloro-derivative. umich.edu Differences in the reactivity of halogens at the 3 and 4 positions of the 1,6-naphthyridine (B1220473) ring have been noted, which is a key feature for synthetic strategies. researchgate.net This differential reactivity is crucial for probe design, as it allows for the sequential introduction of moieties that can serve as recognition elements for a biological target, or as points of attachment for linkers and reporter groups like fluorophores. acs.orgrsc.org For example, cobalt-catalyzed cross-coupling reactions can effectively functionalize halogenated naphthyridines, allowing the introduction of various aryl and alkyl groups. acs.org

Naphthyridine-based scaffolds have been successfully developed into fluorescent probes for biological targets such as specific DNA structures and cell-surface receptors. rsc.orgnih.gov The rigid and planar nature of the naphthyridine ring system is advantageous for creating probes with favorable photophysical properties. researchgate.net

Strategies for Modulating Selectivity and Affinity in Probe Design

Achieving high selectivity and affinity is paramount in the design of a chemical probe. For naphthyridine-based probes, this is accomplished by strategically modifying the substituents on the core scaffold. The steric bulk and electronic properties of the groups attached to the 1,6-naphthyridine ring dictate its interaction with a molecular target. rsc.orgnih.gov

One successful strategy involves the use of sterically expansive ligands in metal-based probes. A Ruthenium(II) complex incorporating a benzo[c] researchgate.netmyskinrecipes.comnaphthyridine ligand was designed as a luminescent probe that shows a high binding affinity and selectivity for mismatched and abasic sites in DNA over well-matched duplexes. nih.gov The large surface area of the ligand facilitates a binding mode known as metalloinsertion, where the complex intercalates into the destabilized DNA site. nih.gov

In another example focused on G-protein coupled receptors, a series of 1,8-naphthyridine (B1210474) derivatives were synthesized to develop selective fluorescent ligands for the cannabinoid type 2 (CB₂) receptor. rsc.org Researchers found that the nature of the substituent at various positions on the naphthyridine core, as well as the point of attachment for a linker and fluorophore, significantly impacted binding affinity and selectivity for the CB₂ receptor over the CB₁ receptor. rsc.org This highlights that for a scaffold like this compound, selectively replacing the bromine and chlorine atoms with carefully chosen chemical groups via regioselective cross-coupling reactions is a key strategy for fine-tuning a probe's affinity and specificity for its intended target. acs.org

Naphthyridines as Luminescent Materials and Components in Organic Light-Emitting Diodes (OLEDs)

The inherent structural properties of the naphthyridine core make it an attractive candidate for use in luminescent materials. Naphthyridine derivatives are noted for their rigid and planar geometry, which helps to minimize non-radiative energy losses and often leads to strong luminescence. researchgate.net This makes them suitable for applications in molecular recognition and as components in organic light-emitting diodes (OLEDs). researchgate.netgoogle.com

Research has demonstrated that the functionalization of naphthyridine scaffolds can yield materials with excellent photophysical properties. Cobalt-catalyzed cross-coupling reactions on halogenated naphthyridines have produced novel arylated naphthyridines that are highly fluorescent in various organic solvents. acs.org Some of these derivatives exhibit high fluorescence quantum efficiencies, reaching up to 95%, and display strong solvatochromism, where the emission color changes with the polarity of the solvent. acs.org These properties are highly desirable for the development of advanced materials for optoelectronics. The use of naphthyridine-based compounds as matrix materials in phosphorescent OLEDs has been shown to result in significant improvements in device lifetime, efficiency, and operating voltage, particularly for green and blue-emitting devices. google.com

Table 1: Photophysical Properties of Selected Arylated 2,7-Naphthyridine Derivatives This table presents data for functionalized 2,7-naphthyridine, a structural isomer of 1,6-naphthyridine, to illustrate the luminescent potential of the broader naphthyridine class as detailed in cited research.

CompoundSolventAbsorption Max (λabs) [nm]Emission Max (λem) [nm]Quantum Yield (Φ) [%]
7b Dichloromethane33838295
7r Dichloromethane39851180
7r Toluene38646095
Data sourced from a study on polyfunctional naphthyridines by Knochel et al. acs.org

Naphthyridine Derivatives as Ligands in Coordination Chemistry

The two nitrogen atoms within the 1,6-naphthyridine ring system are positioned to act as a bidentate ligand, capable of coordinating to a central metal ion. This chelating ability allows naphthyridine derivatives to serve as key components in the architecture of complex coordination compounds. The resulting metal complexes often possess unique electronic, photophysical, or catalytic properties that are distinct from the free ligand.

Integration of Naphthyridine Units into Polymeric Structures for Electronic Applications

The unique electronic properties of the naphthyridine core can be imparted to larger macromolecular structures by integrating them into polymers. This strategy is employed to create novel organic semiconductors for use in electronic devices. A patent for naphthyridine-containing compounds describes their incorporation into polymers for applications in organic photovoltaics (OPV) and organic photodetectors (OPD). google.com

The integration of these nitrogen-containing heterocyclic units into a polymer backbone can significantly influence the material's properties, including its solubility, film morphology, and charge-transport characteristics. google.com A versatile building block like this compound, with its two distinct reactive handles, is an ideal monomer for polymerization reactions. Through techniques such as cross-coupling polymerization, it can be linked with other aromatic units to form conjugated polymers. These polymers leverage the electron-deficient nature of the naphthyridine ring to create materials with tailored electronic energy levels suitable for solution-processable electronic devices. google.com

Development of Naphthyridine-Containing Scaffolds for Sensing and Labeling Applications

The development of sensitive and selective chemical sensors and labeling agents relies on scaffolds that possess both robust signaling capabilities and a capacity for chemical modification. The 1,6-naphthyridine framework is well-suited for these applications due to its intrinsic luminescent potential and its ability to act as a ligand for metal ions. acs.orgnih.govresearchgate.net

The utility of naphthyridines in sensing is exemplified by the design of fluorescent probes for biological targets. As previously mentioned, a Ruthenium(II) complex bearing a naphthyridine-based ligand was engineered to "light up" in the presence of genetic defects like DNA base mismatches, demonstrating a sophisticated sensing application. nih.gov Similarly, fluorescent ligands based on a 1,8-naphthyridine scaffold have been developed to selectively bind to and label cannabinoid receptors, enabling the study of their distribution and function. rsc.org

Beyond biological targets, functionalized naphthyridines have shown potential as environmental sensors. Certain arylated naphthyridine derivatives exhibit strong solvatochromism, meaning their fluorescence color is sensitive to the polarity of their surroundings. acs.org This property can be harnessed to create probes that report on the composition of solvent mixtures or the properties of local microenvironments. The combination of tunable synthesis, strong fluorescence, and coordination ability makes the naphthyridine scaffold a powerful platform for creating a new generation of tools for chemical sensing and labeling.

Future Research Trajectories and Outlook in 1,6 Naphthyridine Chemistry

Exploration of Novel and Expedient Synthetic Routes to Complex 1,6-Naphthyridines

The development of new and more efficient synthetic methodologies remains a primary focus. acs.org Future research will likely concentrate on creating atom-economical and environmentally friendly synthetic protocols. This includes the advancement of one-pot multi-component reactions and cascade reactions to construct complex 1,6-naphthyridine (B1220473) frameworks from simple starting materials. researchgate.netresearchgate.net The use of novel catalytic systems, such as the Ghaffar–Parkins catalyst for nitrile hydration, exemplifies the move towards milder and more efficient reaction conditions. acs.orgacs.org

Discovery and Elucidation of Underexplored Reactivity Pathways

While significant progress has been made, there are still underexplored areas of 1,6-naphthyridine reactivity. Future studies will likely delve into the selective functionalization of different positions on the naphthyridine ring. The development of methods for the regioselective introduction of various substituents will be crucial for creating diverse libraries of compounds for biological screening and materials science applications. acs.org The chemistry of less common isomers of naphthyridine also warrants further investigation. wur.nl

Advancements in Asymmetric Synthesis and Chiral Control for Naphthyridine Derivatives

The synthesis of enantiomerically pure naphthyridine derivatives is of great importance, particularly for medicinal chemistry applications, as different enantiomers can exhibit distinct biological activities. youtube.com A significant breakthrough has been the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound, which utilized a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step. acs.org Future research will aim to develop new chiral catalysts and asymmetric methodologies to control the stereochemistry of substituents on the naphthyridine core, providing access to a wider range of chiral building blocks. nih.gov

Computational Design and Predictive Modeling of Novel Naphthyridine Architectures

Computational chemistry is becoming an indispensable tool in modern chemical research. paacademy.comparametric-architecture.comnovatr.com In the context of 1,6-naphthyridines, computational design and predictive modeling can accelerate the discovery of new molecules with desired properties. acs.org By using computational methods, researchers can predict the electronic, optical, and biological properties of novel naphthyridine architectures before their synthesis, thus guiding experimental efforts. nih.gov This approach allows for the rational design of new materials for OLEDs and potent drug candidates, saving time and resources. acs.org

Integration of Naphthyridine Scaffolds into Emerging Material Science Technologies

The unique photophysical properties of 1,6-naphthyridines make them attractive for various applications in materials science. Beyond their use in OLEDs, future research could explore the integration of naphthyridine scaffolds into other emerging technologies. This includes the development of novel sensors, organic semiconductors, and functional dyes. The ability to tune the electronic properties of the naphthyridine core through chemical modification opens up a vast design space for creating new materials with tailored functionalities. researchgate.netnih.gov

Q & A

Q. Table 1. Comparative Reactivity of Halogenated 1,6-Naphthyridines

PositionHalogenReaction with KNH₂/NH₃Major Product (%)Reference
C3Br5 h, 95°C3-Amino (68%)
C4Cl16 h, 135°C4-Amino (55%)

Q. Table 2. Catalytic Systems for Suzuki Coupling

SubstrateCatalystYield (%)ConditionsReference
3-Bromo-4-chloro-1,6-napPd(PPh₃)₄78DMF, 80°C, 12 h
3-Bromo-4-chloro-1,6-napXPhos Pd G392Microwave, 100°C, 1h

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